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Compound of Interest

Compound Name: 2-tert-Butylcyclohexyl acetate

Cat. No.: B037660 Get Quote

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 2-tert-butylcyclohexyl acetate, a key fragrance ingredient. This

guide is intended for researchers, scientists, and professionals in the fields of drug

development and chemical analysis, providing a comprehensive overview of the spectroscopic

properties of this compound.

Introduction
2-tert-Butylcyclohexyl acetate is a widely used fragrance ingredient valued for its fruity and

floral scent. The molecule exists as two geometric isomers, cis and trans, which possess

distinct olfactory properties. A thorough understanding of their spectroscopic characteristics is

essential for quality control, structural elucidation, and the development of new applications.

This whitepaper presents a detailed compilation of NMR, IR, and MS data for 2-tert-
butylcyclohexyl acetate, complete with experimental methodologies and data visualization to

facilitate a deeper understanding of its chemical structure and properties.

Spectroscopic Data
The following sections provide a summary of the available spectroscopic data for the cis and

trans isomers of 2-tert-butylcyclohexyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While comprehensive public data for the ¹H and ¹³C NMR of both isomers is limited, the

following tables represent typical chemical shifts. It is important to note that actual experimental

values may vary depending on the solvent and instrument parameters.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 2-tert-Butylcyclohexyl Acetate Isomers

Protons cis-Isomer (Predicted) trans-Isomer (Predicted)

-C(CH₃)₃ ~0.85 (s) ~0.85 (s)

Cyclohexyl -CH₂- 1.00 - 1.80 (m) 1.00 - 1.80 (m)

Cyclohexyl -CH- ~1.90 (m) ~1.90 (m)

-O-CO-CH₃ ~2.00 (s) ~2.00 (s)

-CH-O- ~4.50 (m) ~4.70 (m)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 2-tert-Butylcyclohexyl Acetate
Isomers

Carbon cis-Isomer (Predicted) trans-Isomer (Predicted)

-O-CO-CH₃ ~21.5 ~21.5

Cyclohexyl -CH₂- 24.0 - 35.0 24.0 - 35.0

-C(CH₃)₃ ~27.5 ~27.5

-C(CH₃)₃ ~32.0 ~32.0

Cyclohexyl -CH- ~40.0 ~40.0

-CH-O- ~75.0 ~72.0

-O-CO-CH₃ ~170.5 ~170.5

Infrared (IR) Spectroscopy
The IR spectrum of 2-tert-butylcyclohexyl acetate is characterized by the strong absorption

of the carbonyl group in the ester functionality.
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Table 3: Characteristic IR Absorption Bands for 2-tert-Butylcyclohexyl Acetate

Wavenumber (cm⁻¹) Intensity Assignment

~2950 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1240 Strong C-O stretch (ester)

~1020 Medium C-O stretch (ester)

Mass Spectrometry (MS)
The mass spectra of the isomers of 2-tert-butylcyclohexyl acetate are dominated by

fragmentation patterns resulting from the loss of the acetate group and rearrangements of the

cyclohexyl ring.

Table 4: Key Mass Spectrometry Fragments for 2-tert-Butylcyclohexyl Acetate (m/z and

Relative Abundance)
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Isomer Fragment (m/z) Relative Abundance (%)

cis-2-tert-Butylcyclohexyl

Acetate
57 99.99

82 72.10

67 43.70

41 33.70

81 19.90

trans-2-tert-Butylcyclohexyl

Acetate
57 99.99

82 77.10

43 54.30

67 47.50

41 35.50

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for liquid acetate esters. Specific parameters for the data presented in this guide may vary.

NMR Spectroscopy
A sample of 2-tert-butylcyclohexyl acetate (typically 5-25 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on

a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are referenced

to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

IR Spectroscopy
A drop of neat 2-tert-butylcyclohexyl acetate is placed between two potassium bromide (KBr)

or sodium chloride (NaCl) plates to form a thin liquid film. The IR spectrum is then recorded

using a Fourier-transform infrared (FTIR) spectrometer.
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Mass Spectrometry
Mass spectra are typically obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS). A dilute solution of 2-tert-butylcyclohexyl acetate in a volatile solvent

is injected into the GC, where the isomers are separated. The eluting compounds are then

ionized in the mass spectrometer, commonly by electron impact (EI), and the resulting

fragments are detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-tert-butylcyclohexyl acetate.
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Caption: General workflow for the spectroscopic analysis of 2-tert-Butylcyclohexyl acetate.

Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data involves a logical progression from raw data to

structural elucidation.
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Caption: Logical relationships in the process of spectroscopic data interpretation for structural

elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of 2-tert-Butylcyclohexyl Acetate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b037660#spectroscopic-data-nmr-ir-ms-of-2-tert-
butylcyclohexyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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